molecular formula C18H13Cl4NO4 B4680246 2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate

Cat. No. B4680246
M. Wt: 449.1 g/mol
InChI Key: JVNSQMALHBAOKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DDAOB and has been synthesized using various methods.

Mechanism of Action

DDAOB inhibits the growth of cancer cells by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are critical for DNA synthesis and cell proliferation. By inhibiting DHODH, DDAOB reduces the availability of pyrimidine nucleotides, which leads to the inhibition of DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
DDAOB has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. DDAOB has also been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer treatment. Additionally, DDAOB has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using DDAOB in lab experiments is its selective inhibitory effect on cancer cells, which allows researchers to study the effects of the compound on cancer cells without affecting normal cells. However, one limitation of using DDAOB in lab experiments is its low solubility in water, which can make it difficult to administer the compound to cells in vitro.

Future Directions

There are several future directions for the study of DDAOB. One direction is to investigate the potential of DDAOB as a combination therapy with other cancer treatments. Another direction is to study the effects of DDAOB on different types of cancer cells. Additionally, further studies are needed to investigate the mechanism of action of DDAOB and to optimize the synthesis method of the compound.
Conclusion:
In conclusion, DDAOB is a chemical compound that has been widely studied for its potential applications in cancer treatment. DDAOB has been shown to inhibit the growth, migration, and invasion of cancer cells, with minimal toxicity to normal cells. While there are limitations to using DDAOB in lab experiments, there are also several future directions for the study of this compound.

Scientific Research Applications

DDAOB has been widely used in scientific research for its potential applications in cancer treatment. Studies have shown that DDAOB inhibits the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. DDAOB has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(2,3-dichloroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl4NO4/c19-11-5-4-10(8-13(11)21)15(24)9-27-17(26)7-6-16(25)23-14-3-1-2-12(20)18(14)22/h1-5,8H,6-7,9H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNSQMALHBAOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
Reactant of Route 5
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate
Reactant of Route 6
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2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate

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